![molecular formula C21H22N4O4S B2868155 5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 879464-13-8](/img/structure/B2868155.png)
5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring. The piperidinylsulfonyl and hydroxyphenyl groups would be attached to this ring. These groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring could contribute to its stability and could also influence its solubility in various solvents. The piperidinylsulfonyl and hydroxyphenyl groups could also influence its properties, including its acidity and basicity .Scientific Research Applications
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : The compound's interaction with the CB1 cannabinoid receptor has been a significant focus. It has been shown to act as a potent and selective antagonist for this receptor, with molecular studies using methods like AM1 molecular orbital method and conformational analysis revealing insights into its binding mechanism and energetic stability in various conformations (Shim et al., 2002).
Structure-Activity Relationship Analysis
- Exploring Cannabinoid Receptor Antagonists : Research has been conducted to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This includes investigating structural requirements for potent and selective activity at the brain cannabinoid CB1 receptor (Lan et al., 1999).
Chemical Synthesis and Modification
Microwave-Assisted Amidation : The compound has been utilized in microwave-assisted amidation processes, showcasing its potential in chemical synthesis and modification techniques (Milosevic et al., 2015).
Synthesis of Novel Carboxamides : There has been research into synthesizing novel carboxamides, like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which involve reactions of pyrazole carbonyl chloride with substituted phenylhydroxyamines (Zhu et al., 2014).
Developing Cytotoxic Compounds : The chemical structure has been a basis for developing cytotoxic compounds, with synthesis and characterization focusing on potential applications in cancer therapy (Hassan et al., 2014).
Design of Mycobacterium tuberculosis Inhibitors : It has been used in the design and synthesis of inhibitors targeting Mycobacterium tuberculosis, contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).
In Vitro Metabolism Studies
- Understanding Metabolism of Diarylpyrazoles : Studies have been conducted on the in vitro metabolism of diarylpyrazoles, a group to which this compound belongs. These studies help understand how these compounds are metabolized in the body and their potential metabolites' receptor binding properties (Zhang et al., 2005).
Application in Medical Imaging
- Development of PET Ligands : The compound's analogs have been synthesized and evaluated for their potential as PET (Positron Emission Tomography) ligands for imaging the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of TCMDC-124310 is PfCLK3 , an essential malarial kinase . This kinase plays a crucial role in the survival of the blood stage of Plasmodium falciparum, the most deadly malaria parasite .
Mode of Action
TCMDC-124310 acts as a reversible inhibitor of PfCLK3 . It interacts with the kinase, specifically targeting an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction inhibits the kinase’s activity, thereby disrupting the parasite’s normal functions .
Biochemical Pathways
PfCLK3 is involved in the regulation of malarial parasite RNA splicing , which is essential for the survival of the blood stage of Plasmodium falciparum . By inhibiting PfCLK3, TCMDC-124310 disrupts this process, leading to detrimental effects on the parasite .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to reach its target. More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of PfCLK3 by TCMDC-124310 leads to a disruption in the parasite’s RNA splicing, which is crucial for its survival . This results in the death of the parasite, thereby treating the malaria infection .
properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20-7-3-2-6-17(20)18-14-19(24-23-18)21(27)22-15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11,14,26H,1,4-5,12-13H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYUALWDIXAVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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